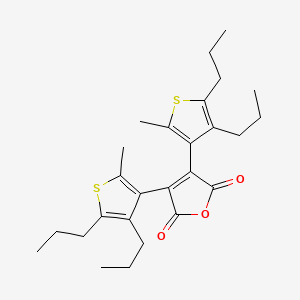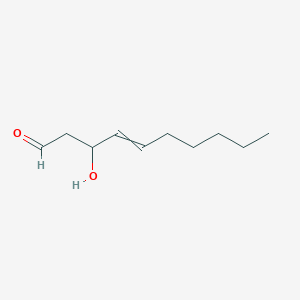![molecular formula C27H39ClSi3Sn B14295896 Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl- CAS No. 113629-70-2](/img/structure/B14295896.png)
Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-]: is a complex organosilicon compound characterized by the presence of silicon, tin, and phenyl groups. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] typically involves the reaction of chlorodimethylstannane with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to form different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler silanes or stannanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds .
Biology and Medicine: Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery systems .
Industry: Industrially, Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance .
Wirkmechanismus
The mechanism by which Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.
Chlorodiphenylsilane: Used in the reduction of alcohols to alkanes.
Triphenylsilane: Employed in various hydrosilylation reactions.
Uniqueness: Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is unique due to the presence of both silicon and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only silicon or tin .
Eigenschaften
CAS-Nummer |
113629-70-2 |
|---|---|
Molekularformel |
C27H39ClSi3Sn |
Molekulargewicht |
602.0 g/mol |
IUPAC-Name |
[[chloro(dimethyl)stannyl]-bis[dimethyl(phenyl)silyl]methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C25H33Si3.2CH3.ClH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
CVOFULSKYHYYDX-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


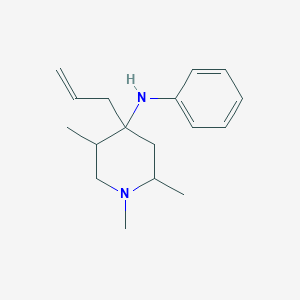
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
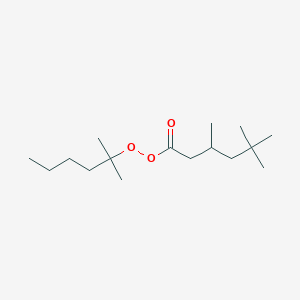
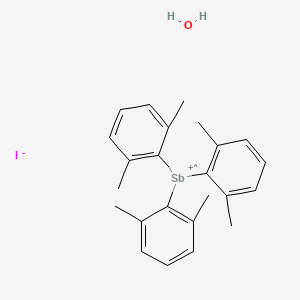

![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
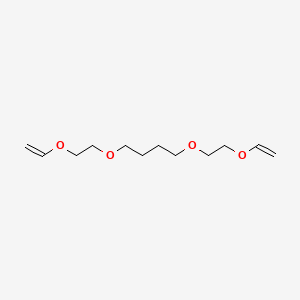
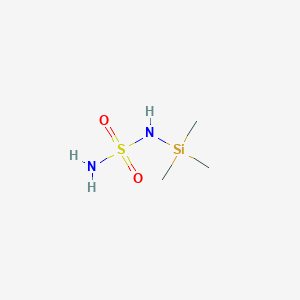
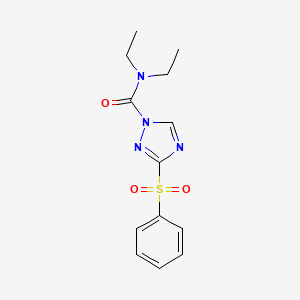

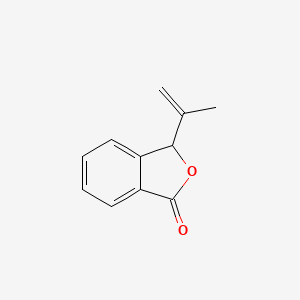
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
